
N,N'-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester typically involves the protection of lysine and norleucine amino acids with carbobenzyloxy (Cbz) groups, followed by esterification with benzyl alcohol. The reaction conditions often include the use of solvents like chloroform and dichloromethane, and the reactions are carried out under controlled temperatures .
Industrial Production Methods
Industrial production methods for N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester are not widely documented, but they likely involve large-scale synthesis using similar protection and esterification techniques as in laboratory settings. The compound is stored at -20°C to maintain its stability .
化学反応の分析
Types of Reactions
N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced to remove the benzyl protecting groups, yielding the free amino acids.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Carboxylic acids and benzyl alcohol.
Reduction: Free lysine and norleucine amino acids.
Substitution: Derivatives with different functional groups replacing the benzyl groups.
科学的研究の応用
N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester is used in various scientific research applications, including:
Proteomics: As a reagent for the study of protein structures and functions.
Peptide Synthesis: As a protected amino acid derivative in the synthesis of peptides and proteins.
Bioconjugation: In the preparation of bioconjugates for targeted drug delivery and imaging.
作用機序
The mechanism of action of N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester involves its role as a protected amino acid derivative. The compound’s benzyl protecting groups prevent unwanted reactions during peptide synthesis, allowing for the selective formation of peptide bonds. Upon completion of the synthesis, the protecting groups can be removed to yield the desired peptide or protein .
類似化合物との比較
Similar Compounds
N-Carbobenzyloxy-Lysine Benzyl Ester: Similar in structure but with only one protected amino acid.
N,N’-Dicarbobenzyloxy-Ornithine Dibenzyl Ester: Similar in structure but with ornithine instead of lysine.
N,N’-Dicarbobenzyloxy-Arginine Dibenzyl Ester: Similar in structure but with arginine instead of lysine.
Uniqueness
N,N’-Dicarbobenzyloxy-Lysinonorleucine Dibenzylester is unique due to its dual protection of lysine and norleucine, making it particularly useful in the synthesis of complex peptides and proteins where selective protection is required .
特性
分子式 |
C42H49N3O8 |
|---|---|
分子量 |
723.9 g/mol |
IUPAC名 |
benzyl (2S)-6-[[(5S)-6-oxo-6-phenylmethoxy-5-(phenylmethoxycarbonylamino)hexyl]amino]-2-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C42H49N3O8/c46-39(50-29-33-17-5-1-6-18-33)37(44-41(48)52-31-35-21-9-3-10-22-35)25-13-15-27-43-28-16-14-26-38(40(47)51-30-34-19-7-2-8-20-34)45-42(49)53-32-36-23-11-4-12-24-36/h1-12,17-24,37-38,43H,13-16,25-32H2,(H,44,48)(H,45,49)/t37-,38-/m0/s1 |
InChIキー |
MTHOMPAMWLZYCO-UWXQCODUSA-N |
異性体SMILES |
C1=CC=C(C=C1)COC(=O)[C@H](CCCCNCCCC[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)COC(=O)C(CCCCNCCCCC(C(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


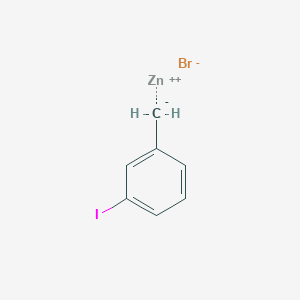
![6-Chloro-4-[[3-[3-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]-4-pyrazolyl]-2-methoxyphenyl]amino]-N-methylnicotinamide](/img/structure/B13719143.png)
![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

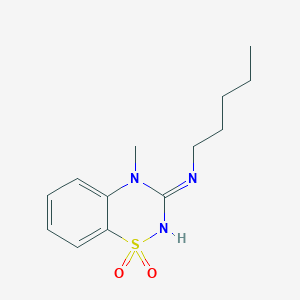
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)
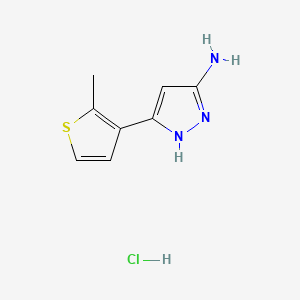
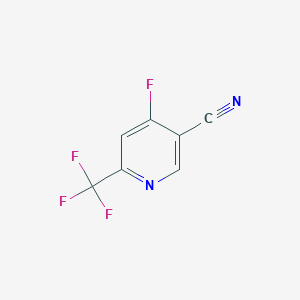
![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)
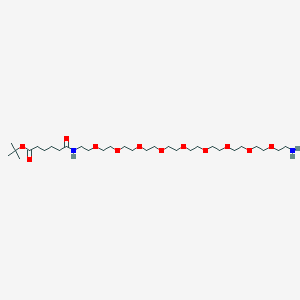
![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)


